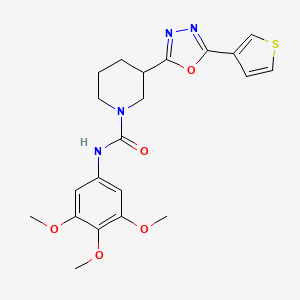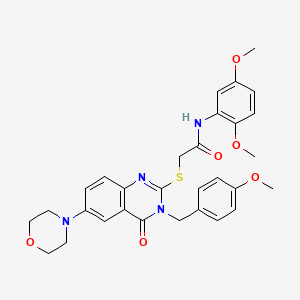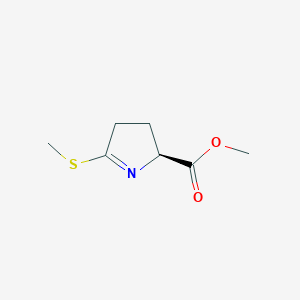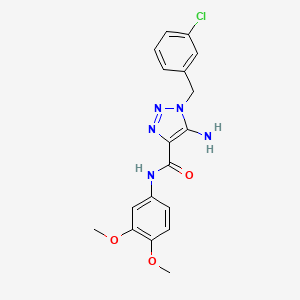
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, also known as CP-6-PQ, is a synthetic quinazolinone compound that has been used in various scientific research applications. It is a small molecule that has been found to have a range of biochemical and physiological effects. CP-6-PQ has been studied as a potential therapeutic agent for a variety of diseases, including cancer, HIV/AIDS, and neurodegenerative disorders.
Scientific Research Applications
Anticonvulsant Activity
A series of 4(3H)-quinazolinones, structurally related to methaqualone, were synthesized and evaluated for anticonvulsant activity. Some compounds showed promising results against seizures, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Hypnotic Activity
A study on 2-pyridyl-4(3H)-quinazolinones, including derivatives with ο-chlorophenyl groups, demonstrated hypnotic effects in doses above 100 mg/kg in mice, indicating potential as hypnotic agents (Hisano et al., 1975).
Antiviral and Cytotoxic Activity
Research on 6-bromo-2,3-disubstitued-4(3H)-quinazolinones indicated antiviral activity and cytotoxicity, with one compound showing potent activity against vaccinia virus. However, the same compounds did not exhibit significant anti-HIV activity (Dinakaran et al., 2003).
Synthesis and Chemical Properties
Studies have been conducted on the synthesis of 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones, exploring various reaction conditions and the steric effects impacting the cyclisation-dehydrogenation step (López et al., 2000).
Hypotensive Agents
Research on 3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione derivatives found that some compounds showed significant hypotensive activities, indicating potential use in blood pressure regulation (Eguchi et al., 1991).
Cytotoxicity and Anticancer Activity
A study synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and tested their cytotoxic effect against cancer cell lines, with some compounds showing remarkable activity against HeLa cell line, indicating potential anticancer applications (Hassanzadeh et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-13-5-3-12(4-6-13)17-20-16-8-7-14(22-9-1-2-10-22)11-15(16)18(23)21-17/h3-8,11H,1-2,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVTVMYFYKHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2465079.png)

![4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B2465081.png)


![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)
![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2465090.png)
![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)
